(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
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Overview
Description
(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound that features both pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides and nitriles under acidic or basic conditions to form the oxadiazole ring. The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones. The final step involves the coupling of the two heterocyclic rings through a methanamine linker under controlled conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxadiazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted methanamine derivatives.
Scientific Research Applications
(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-isobutyl-1H-pyrazol-4-yl)methanamine
- (1-methyl-1H-pyrazol-4-yl)methanamine
- (1-phenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
(3-(1-isobutyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N5O |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
[3-[1-(2-methylpropyl)pyrazol-4-yl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H15N5O/c1-7(2)5-15-6-8(4-12-15)10-13-9(3-11)16-14-10/h4,6-7H,3,5,11H2,1-2H3 |
InChI Key |
OINUWFDKHUSUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=NOC(=N2)CN |
Origin of Product |
United States |
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